molecular formula C21H18N4O B11491627 Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Cat. No.: B11491627
M. Wt: 342.4 g/mol
InChI Key: FDBBWPYUCVGASJ-UHFFFAOYSA-N
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Description

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine typically involves multiple steps. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain protein kinases, which are crucial for cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their anticancer properties.

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activity.

    Pyrido[2,3-d]pyrimidine: Notable for their use in medicinal chemistry.

Uniqueness

N-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of benzofuro and indole moieties makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C21H18N4O/c1-13-14(15-6-2-4-8-17(15)25-13)10-11-22-21-20-19(23-12-24-21)16-7-3-5-9-18(16)26-20/h2-9,12,25H,10-11H2,1H3,(H,22,23,24)

InChI Key

FDBBWPYUCVGASJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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